3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
3-(2-Ethoxyphenyl)-N′-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by ethoxy substituents at the 2-position of the pyrazole-linked phenyl ring and the 4-position of the ethylidene-linked phenyl ring. The compound adopts an (E)-configuration about the hydrazone bond, as confirmed by X-ray crystallography in related analogs . Its molecular formula is C21H22N4O3, with a molar mass of 378.42 g/mol and a predicted density of 1.21 g/cm³ . The dual ethoxy groups contribute to its moderate polarity, influencing solubility and intermolecular interactions.
Properties
CAS No. |
303107-79-1 |
|---|---|
Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-4-28-17-12-10-16(11-13-17)15(3)23-26-22(27)20-14-19(24-25-20)18-8-6-7-9-21(18)29-5-2/h6-14H,4-5H2,1-3H3,(H,24,25)(H,26,27)/b23-15+ |
InChI Key |
HTUGYCWZIGUSJY-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-ethoxybenzaldehyde with 4-ethoxyacetophenone to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with ethyl chloroformate to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Synthesis Overview
The synthesis process often includes:
- Condensation Reactions : Utilizing hydrazine derivatives to form the pyrazole ring.
- Functionalization : Modifying the ethoxy groups to enhance solubility and bioactivity.
- Characterization : Techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have demonstrated activity against breast cancer, lung cancer, and leukemia cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. Studies have reported that these compounds can reduce inflammation in animal models through mechanisms involving the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against a range of bacteria and fungi. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis or inhibition of growth. Case studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress related to various diseases, including cancer and neurodegenerative disorders. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including the target compound. They tested these compounds against various cancer cell lines using MTT assays to assess cell viability. Results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The administration of the compound resulted in a marked reduction in paw swelling compared to controls, demonstrating its potential as an anti-inflammatory agent .
Case Study 3: Antimicrobial Activity
A comprehensive evaluation of antimicrobial activity was conducted where the compound was tested against clinical isolates of bacteria and fungi. The results showed that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)N’-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous derivatives:
Substituent Effects on the Ethylidene Moiety
Substituent Effects on the Pyrazole Ring
Biological Activity
3-(2-Ethoxyphenyl)N'-(1-(4-ethoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structural components of this compound may enhance its efficacy and specificity towards biological targets.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 366.41 g/mol. The structure comprises:
- A pyrazole core
- Ethoxy groups on the phenyl rings
- A hydrazide functional group
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including the one in focus, exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines with IC values ranging from 26 µM to 49.85 µM, indicating effective growth inhibition .
- Mechanism of Action : The anticancer activity is believed to involve the modulation of key signaling pathways and interactions with specific molecular targets such as Aurora-A kinase and EGFR .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties:
- Inhibition Studies : Compounds with similar structures have demonstrated notable antibacterial and antifungal activities against various pathogens, suggesting a potential for this compound in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory capabilities:
- Nitric Oxide Inhibition : Some studies report that pyrazole-based compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO), which could be beneficial in managing inflammatory diseases .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide | 303106-90-3 | Hydroxy and nitrophenyl groups | Antioxidant properties |
| N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 1359945-03-1 | Hydroxy and methoxy groups | Potential anti-inflammatory effects |
| 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not Available | Chlorophenyl group | Explored for structural properties |
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Xia et al. (2022) : Investigated a series of pyrazole derivatives for their antitumor activity, highlighting significant cell apoptosis in specific cancer lines .
- Fan et al. (2022) : Conducted cytotoxicity assessments on A549 cell lines, finding that some derivatives induced autophagy without apoptosis, showcasing a different mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
